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3,5-Dinitrosalicylic acid

Endo-xylanase Enzyme activity assay Polysaccharide hydrolysis

3,5-Dinitrosalicylic acid (DNS) is the standard colorimetric reagent for total reducing sugar quantification in biomass, fermentation, and enzyme workflows. Unlike copper-based methods, DNS shows chain-length-dependent over-oxidation, yielding higher enzyme activity values that vary with substrate polymerization. Procure for routine high-volume screening using standardized protocols, teaching labs prioritizing visual color development, and microplate-adapted high-throughput screening (P=0.1181 vs. cuvette). Also a polymerization inhibitor at 50–3000 ppm.

Molecular Formula C7H4N2O7
Molecular Weight 228.12 g/mol
CAS No. 609-99-4
Cat. No. B1666277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinitrosalicylic acid
CAS609-99-4
Synonyms3,5-dinitrosalicylic acid
3,5-dinitrosalicylic acid, dilithium salt
3,5-dinitrosalicylic acid, dipotassium salt
3,5-dinitrosalicylic acid, monocesium salt
3,5-dinitrosalicylic acid, monolithium salt
3,5-dinitrosalicylic acid, monopotassium salt
3,5-dinitrosalicylic acid, monorubidium salt
3,5-dinitrosalicylic acid, monosodium salt
Molecular FormulaC7H4N2O7
Molecular Weight228.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H4N2O7/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16/h1-2,10H,(H,11,12)
InChIKeyLWFUFLREGJMOIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3,5-Dinitrosalicylic Acid (DNS) CAS 609-99-4: Reducing Sugar Assay Reagent for Carbohydrate and Enzyme Analysis


3,5-Dinitrosalicylic acid (DNS, CAS 609-99-4) is a monohydroxybenzoic acid derivative consisting of 2-hydroxybenzoic acid with nitro substituents at the 3- and 5-positions [1]. It functions as a colorimetric redox reagent wherein the aromatic nitro groups are reduced to amino groups by reducing sugars under alkaline conditions with heating, producing 3-amino-5-nitrosalicylic acid which exhibits strong absorbance at 540–550 nm [2]. Widely employed for over six decades since Miller's foundational 1959 method, DNS remains a staple reagent for quantifying total reducing sugars in biomass hydrolysates, fermentation samples, and enzymatic reaction mixtures across carbohydrate chemistry, food science, and biotechnology [3].

Why 3,5-Dinitrosalicylic Acid Cannot Be Substituted with Generic Dinitrosalicylic Acid Isomers or Alternative Reducing Sugar Reagents


Substitution of 3,5-dinitrosalicylic acid with structurally similar nitroaromatic compounds or alternative reducing sugar detection reagents fails due to fundamental differences in redox stoichiometry, chromophore molar absorptivity, and substrate response linearity. Unlike alkaline copper-based methods (e.g., Nelson-Somogyi, bicinchoninic acid) which measure reducing ends stoichiometrically regardless of oligosaccharide chain length, the DNS method exhibits pronounced chain-length-dependent over-oxidation [1]. Consequently, DNS-derived enzyme activity values are systematically higher than those obtained with copper-based assays, and the magnitude of this discrepancy varies with the degree of polymerization of both substrate and reaction products [2]. Furthermore, even among DNS reagent formulations, variations in reagent concentration, heating duration, and wavelength selection produce significantly different calibration sensitivities, precluding simple interchange of protocols without revalidation [3].

Quantitative Comparative Evidence for 3,5-Dinitrosalicylic Acid Differentiation in Reducing Sugar Detection


DNS Activity Values Are Consistently Higher Than Nelson-Somogyi Values in Xylanase Assays

In endo-1,4-β-xylanase activity measurements using commercial enzyme preparations, the DNS method consistently yields substantially higher activity values than the Nelson-Somogyi (NS) reducing sugar method. The magnitude of this overestimation arises from DNS's chain-length-dependent over-oxidation of xylo-oligosaccharide products, whereas the NS method provides equimolar color response across xylose, xylobiose, xylotriose, and xylotetraose [1]. This systematic difference is critical for users comparing literature values or establishing internal enzyme specifications.

Endo-xylanase Enzyme activity assay Polysaccharide hydrolysis

DNS Overestimates Reducing Ends with Increasing Malto-Oligosaccharide Chain Length Versus Bicinchoninic Acid

When quantifying reducing ends of malto-oligosaccharides of varying chain lengths, the DNS method exhibits progressive overestimation as oligosaccharide size increases, whereas the bicinchoninic acid (BCA) method yields measured values that closely match predetermined expected values [1]. This chain-length bias renders DNS unsuitable for applications requiring accurate reducing-end stoichiometry across heterogeneous oligosaccharide mixtures.

Malto-oligosaccharides Starch debranching enzyme Reducing end quantification

DNS Method Sensitivity is Approximately 100-Fold Lower Than Copper Bicinchoninate Method

A comparative study of reducing value methods demonstrated that the copper bicinchoninate (CuBic) method is approximately 100-fold more sensitive than the highly alkaline DNS method for quantifying reducing sugars [1]. This sensitivity differential has direct implications for sample volume requirements and detection limit specifications in low-concentration applications.

Assay sensitivity Oligosaccharide quantification Method comparison

Optimized DNS Protocol Yields 5-Minute Color Development at 540-550 nm with Superior Stability

Systematic optimization of DNS reagent parameters identified that 1.5 mL reagent addition with 5-minute boiling water bath color development, followed by 30-minute post-dilution equilibration, yields optimal accuracy and stability at both 540 nm and 550 nm detection wavelengths [1]. This protocol provides a validated reference baseline for users procuring DNS to establish or troubleshoot their own assays.

Protocol optimization Assay reproducibility Colorimetric method validation

DNS Method Adapted to Microplate Format Maintains Statistical Equivalence to Traditional Method

Miniaturization of the DNS assay to a microplate spectrophotometer format demonstrated statistical equivalence to the traditional cuvette-based DNS method (P = 0.1181 > 0.05) while enabling markedly reduced sample consumption and increased throughput [1]. This validation confirms that DNS is compatible with modern high-throughput workflows without sacrificing data comparability to legacy methods.

High-throughput screening Microplate assay Method miniaturization

DNS Method Exhibits Substrate-Dependent Interference in Cellulase Assays Relative to Alkaline Copper Method

In comparative evaluation of reducing sugar assays for cellulase activity determination, the DNS method was shown to be more readily influenced by incubation conditions and by components derived from lignocellulosic substrates than the alkaline copper (Nelson-Somogyi) method [1]. Endo-1,4-β-D-glucanase values obtained with DNS were consistently higher and did not correlate proportionally to the actual number of hemiacetal reducing groups.

Cellulase activity Lignocellulosic substrates Enzyme assay interference

Optimal Procurement and Application Scenarios for 3,5-Dinitrosalicylic Acid CAS 609-99-4


Routine Total Reducing Sugar Screening in Biomass Hydrolysates and Fermentation Broths

DNS is optimally procured for laboratories conducting routine, high-volume total reducing sugar quantification where absolute stoichiometric accuracy is not the primary requirement and where results will be compared exclusively within a standardized DNS protocol framework [5]. The method's ~100-fold lower sensitivity relative to CuBic [2] is offset by its operational simplicity and established presence in biomass conversion workflows.

Educational and Teaching Laboratory Carbohydrate Analysis

DNS is well-suited for procurement by academic teaching laboratories where pedagogical clarity, reagent stability, and visual color development are prioritized over high-precision stoichiometric quantification. The compound's stability under recommended storage conditions (cool, dry, protected from light) [5] and straightforward colorimetric readout make it an accessible introduction to carbohydrate analytical chemistry.

High-Throughput Microplate-Based Reducing Sugar Quantification

DNS procurement is validated for laboratories implementing high-throughput screening workflows, as the microplate-adapted DNS method maintains statistical equivalence (P = 0.1181) to the traditional cuvette method while reducing sample consumption and increasing throughput [5]. This application scenario leverages DNS's compatibility with 96-well plate readers operating at 540–550 nm.

Industrial Process Inhibitor for Polymerizable Aromatic Compounds

Beyond analytical applications, DNS has been patented for use as a process inhibitor for readily polymerizable ethylenically unsaturated aromatic compounds at concentrations of 50–3000 ppm, preferably 500–1000 ppm [5]. This industrial application represents a distinct procurement use-case unrelated to carbohydrate analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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